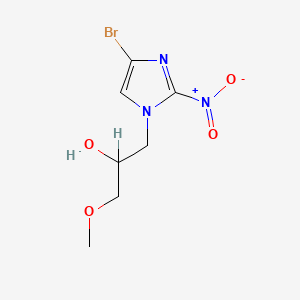

4-Bromomisonidazole

Description

Significance of 4-Bromomisonidazole in Radiopharmaceutical Sciences

This compound is a chemically modified derivative of misonidazole, a well-known nitroimidazole radiosensitizer. The introduction of a bromine atom at the 4-position of the imidazole ring significantly increases the lipophilicity of the molecule, enhancing its transport rate into tissues. This modification is particularly important in radiopharmaceutical sciences, where tissue penetration and retention influence the effectiveness of imaging and therapeutic agents. The bromine substituent also allows for the incorporation of radioactive isotopes, such as bromine-82, enabling the use of this compound as a tracer in positron emission tomography imaging to visualize hypoxic regions in tumors. Studies have demonstrated that the radioactive label remains attached to the imidazole ring, ensuring the stability of the compound during biodistribution and imaging.

The increased lipophilicity of this compound compared to misonidazole is quantitatively reflected in its partition coefficient values, which are markedly higher, facilitating better tissue uptake:

| Compound | Partition Coefficient (log P) |

|---|---|

| Misonidazole | 0.41 |

| This compound | 2.87 |

| 5-Bromomisonidazole | 1.46 |

| 4,5-Dibromomisonidazole | 10.53 |

| Fluoromisonidazole | 0.40 |

This data illustrates the substantial increase in lipophilicity due to bromine substitution at the 4-position, which is critical for optimizing pharmacokinetics in radiopharmaceutical applications.

Historical Development and Research Trajectory

The synthesis and characterization of this compound have evolved as part of efforts to improve the pharmacological and imaging properties of nitroimidazole derivatives. Early research focused on the radiosensitizing properties of misonidazole, revealing its ability to sensitize hypoxic tumor cells to radiation. Subsequent chemical modifications, including halogenation, aimed to enhance tissue penetration and imaging capabilities.

The bromination of misonidazole was achieved through controlled reactions using N-chlorosuccinimide and potassium bromide, yielding positional isomers predominantly at the 4- and 5-positions of the imidazole ring. Analytical techniques such as high-performance liquid chromatography and proton nuclear magnetic resonance spectroscopy were employed to confirm the structure and purity of this compound, with radiochemical purity reaching or exceeding 99% in labeled compounds.

The incorporation of radioactive bromine isotopes into this compound enabled its use as a radiotracer in nuclear medicine, facilitating the visualization of hypoxic tissues. This approach has been further refined by combining non-radioactive bromine substitution with radioactive fluorine labeling to optimize both lipophilicity and imaging stability. These developments underscore the ongoing research trajectory aimed at enhancing the efficacy of nitroimidazole-based radiopharmaceuticals in oncology.

Properties

CAS No. |

83200-90-2 |

|---|---|

Molecular Formula |

C7H10BrN3O4 |

Molecular Weight |

280.08 g/mol |

IUPAC Name |

1-(4-bromo-2-nitroimidazol-1-yl)-3-methoxypropan-2-ol |

InChI |

InChI=1S/C7H10BrN3O4/c1-15-4-5(12)2-10-3-6(8)9-7(10)11(13)14/h3,5,12H,2,4H2,1H3 |

InChI Key |

LCTAABLXXZRHCO-UHFFFAOYSA-N |

SMILES |

COCC(CN1C=C(N=C1[N+](=O)[O-])Br)O |

Canonical SMILES |

COCC(CN1C=C(N=C1[N+](=O)[O-])Br)O |

Synonyms |

4-bromomisonidazole |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Misonidazole

- Toxicity : 4-Bromomisonidazole is more toxic, with an LD₅₀ < 6.5 mmole/kg in mice versus 9.05 mmole/kg for misonidazole .

- Hypoxia Binding : Both compounds achieve similar fivefold concentration increases in hypoxic spheroids, but bromomisonidazole reaches peak levels faster (1.5 hours vs. 23 hours for misonidazole) .

- Imaging Limitations: High blood retention in bromomisonidazole leads to background noise, whereas misonidazole’s faster clearance improves tumor-to-blood ratios over time .

Fluoromisonidazole ([¹⁸F]FMISO)

- Structure and Stability : Fluorine substitution at the alkyl chain improves in vivo stability compared to bromine on the imidazole ring in this compound .

- Pharmacokinetics: [¹⁸F]FMISO clears rapidly from normal tissues, achieving tumor-to-blood ratios of ~2.0 by 2 hours post-injection, making it superior for clinical hypoxia imaging .

- Lipophilicity : Lower than bromomisonidazole, but optimized diffusion rates balance tumor uptake and background clearance .

Iodoazomycin Arabinoside (IAZA)

- Performance : Radiolabeled [¹²³I]IAZA demonstrates higher tumor uptake and tumor-to-blood (T/B) ratios compared to this compound and other nitroimidazoles, attributed to improved pharmacokinetic profiles .

- Clinical Utility : Widely studied for focal hypoxia detection in diverse pathologies, outperforming brominated analogs in specificity .

Comparative Data Table

Key Research Findings

- Biodistribution : this compound’s tumor-to-brain ratios exceed misonidazole’s, but high blood levels persist, complicating imaging .

- Hypoxia Specificity : Autoradiography confirms preferential binding to hypoxic cells in spheroids, mirroring misonidazole but with faster kinetics .

- Metabolic Stability : Bromine remains attached to the imidazole ring in vivo, but fluorinated analogs exhibit greater metabolic stability .

Q & A

Basic Research Questions

Q. How is 4-Bromomisonidazole synthesized, and what are the critical parameters influencing yield and purity?

- Methodological Answer : The synthesis of nitroimidazole derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized by refluxing precursors in polar solvents (e.g., DMSO) under controlled temperatures, followed by purification via recrystallization (e.g., water-ethanol systems) . Key parameters include reaction time (e.g., 18 hours for reflux), solvent choice, and stoichiometric ratios of reactants. Yield optimization may require iterative adjustments to these variables. Purity is confirmed via melting point analysis and chromatographic techniques (e.g., HPLC).

Q. What analytical techniques are recommended for characterizing this compound in research settings?

- Methodological Answer : Characterization involves a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : For structural elucidation of bromine and nitro groups.

- Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : To assess purity and stability under varying conditions (e.g., pH, temperature) .

- Melting Point Analysis : To verify compound identity and crystallinity .

Q. What is the primary mechanism by which this compound detects hypoxic cells in tumor models?

- Methodological Answer : this compound acts as a hypoxia-selective tracer by undergoing nitroreductase-mediated reduction in low-oxygen environments. This results in covalent binding to cellular macromolecules, which can be quantified using autoradiography or fluorescence immunohistochemistry . Researchers should validate hypoxia-specific binding using positive controls (e.g., chemically induced hypoxia) and negative controls (normoxic conditions).

Advanced Research Questions

Q. How can researchers optimize the detection of hypoxic cells using this compound in heterogeneous tumor models?

- Methodological Answer : To address tumor heterogeneity, use multi-modal imaging approaches:

- Co-staining Techniques : Pair this compound with markers like pimonidazole or HIF-1α antibodies to cross-validate hypoxia .

- Quantitative Spatial Analysis : Employ imaging software to map hypoxic regions relative to vascularization (e.g., CD31 staining for blood vessels).

- Dosage Optimization : Conduct pilot studies to determine the minimum effective dose, minimizing background noise in imaging .

Q. What are the common sources of variability in this compound uptake studies, and how can they be controlled?

- Methodological Answer : Variability arises from:

- Tumor Model Differences : Orthotopic vs. subcutaneous models exhibit distinct perfusion and hypoxia profiles. Standardize models across experiments.

- Pharmacokinetic Factors : Monitor plasma clearance rates and tissue retention times using radiolabeled analogs (e.g., [¹²⁵I]IAZA) .

- Technical Artifacts : Use internal standards (e.g., spiked controls) in immunohistochemistry to normalize batch-to-batch variability .

Q. How should conflicting data on this compound’s efficacy compared to other hypoxia markers (e.g., FMISO) be analyzed?

- Methodological Answer : Address contradictions through:

- Meta-Analysis : Pool data from multiple studies to assess statistical significance of uptake differences (e.g., T/B ratios) .

- Mechanistic Studies : Compare reduction kinetics and binding affinities in vitro under standardized oxygen gradients.

- Clinical Correlation : Validate preclinical findings with patient-derived xenografts or clinical imaging data .

Q. What strategies are effective for improving the solubility and bioavailability of this compound in in vivo studies?

- Methodological Answer :

- Formulation Adjustments : Use co-solvents (e.g., DMSO-ethanol mixtures) or liposomal encapsulation to enhance solubility .

- Prodrug Design : Modify the nitroimidazole backbone to improve membrane permeability (e.g., ester derivatives).

- Dosing Regimens : Administer multiple low doses to avoid saturation effects and improve tissue penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.